1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate
Description
1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate is a chiral piperidine derivative featuring a bicyclic ester framework. Its structure includes a tert-butyl carbamate group at position 1 and a methyl ester at position 3, with stereochemical configurations (3S,6R) and a methyl substituent at the 6-position of the piperidine ring. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for constructing sp³-rich fragments in drug discovery programs. Its stereochemical purity and modular ester groups make it valuable for enantioselective reactions and structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-6-7-10(11(15)17-5)8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXORRYMWSTTC-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142583 | |
| Record name | 1-(1,1-Dimethylethyl) 3-methyl (3S,6R)-6-methyl-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009376-98-0 | |
| Record name | 1-(1,1-Dimethylethyl) 3-methyl (3S,6R)-6-methyl-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009376-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-methyl (3S,6R)-6-methyl-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the piperidine ring, followed by the introduction of tert-butyl and methyl groups through specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Stereochemical and Physical Property Comparison
Substituent Modifications
Ester Group Variations
- 1-tert-butyl 3-ethyl analogs : Replacing the methyl ester with an ethyl group (e.g., 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate, CAS 148763-41-1) increases lipophilicity (clogP +0.3) but reduces aqueous solubility by ~20%.
- Benzyl ester derivatives : Compounds like 1-benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate (CAS 1269755-57-8) show enhanced stability under acidic conditions, making them preferable for peptide coupling reactions.
Fluorinated Derivatives
- 1-tert-butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS 1255666-86-4): Fluorination at the 5-position introduces metabolic resistance, with in vitro half-life improvements of 2–3× compared to non-fluorinated analogs.
Ring System Modifications
- Piperazine analogs : 1-tert-butyl 3-methyl 4-methylpiperazine-1,3-dicarboxylate (CAS 1285898-99-8) exhibits altered basicity (pKa ~7.1 vs. piperidine’s pKa ~11.3), enabling pH-dependent solubility tuning.
- Tetrahydropyridine derivatives : 1-tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate (CAS 125097-83-8) offers conjugated double bonds for photochemical applications but reduced thermal stability.
Biological Activity
1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate is a synthetic compound belonging to the piperidine family. Its unique structure, characterized by a piperidine ring with tert-butyl and methyl substituents, has garnered interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Preparation of the Piperidine Ring : Initial steps focus on forming the piperidine structure.
- Substituent Introduction : Tert-butyl and methyl groups are introduced through specific reaction conditions, often utilizing catalysts for optimized yields.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets can lead to significant biological responses. Detailed investigations are necessary to elucidate the exact mechanisms involved.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. For example:
- Case Study : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Receptor Binding
The compound's interaction with receptors is another area of interest. Preliminary studies suggest it may bind to certain neurotransmitter receptors, which could have implications for neurological disorders.
Comparative Analysis
When compared to similar compounds within the piperidine class, such as 1-tert-butyl 3-methyl (3S,6R)-6-ethylpiperidine-1,3-dicarboxylate, this compound shows distinct biological profiles. The following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity | Notable Applications |
|---|---|---|---|
| This compound | Tert-butyl and methyl groups | Enzyme inhibition; receptor binding | Potential drug development |
| 1-tert-butyl 3-methyl (3S,6R)-6-ethylpiperidine-1,3-dicarboxylate | Tert-butyl and ethyl groups | Limited enzyme interaction | Less explored |
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Therapeutic Applications : Ongoing research is examining its use as a lead compound for developing drugs targeting specific diseases such as diabetes and neurological disorders.
- Safety Profile : Preliminary toxicity assessments indicate that it may have a favorable safety profile compared to other compounds in its class.
Q & A
Q. What are the key considerations for optimizing the synthesis of (3S,6R)-6-methylpiperidine-1,3-dicarboxylate derivatives?
Answer: Synthesis optimization requires careful control of stereochemistry and reaction conditions. For example, the tert-butyl and methyl ester groups are introduced via Boc (tert-butoxycarbonyl) protection and methyl esterification. A method involving Boc₂O (di-tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) in dichloromethane under inert atmosphere achieves regioselective protection . Key parameters include:
- Stoichiometry : Use 1.0 eq Boc₂O to avoid overprotection.
- Reagent order : Add Boc₂O after dissolving the precursor to minimize side reactions.
- Workup : Evaporate solvent under reduced pressure to isolate intermediates.
Q. How can researchers confirm the stereochemical purity of (3S,6R)-configured piperidine derivatives?
Answer: Chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) is critical. For example, diastereomeric ratios (dr) can be determined via ¹H-NMR by integrating distinct methyl group signals. In a study, a dr of 85:15 was observed for diastereomers S24 and S25, resolved using chiral columns .
Q. What analytical techniques are recommended for characterizing intermediates and final products?
Answer:
- NMR : ¹H/¹³C-NMR for structural confirmation (e.g., tert-butyl signals at δ ~1.4 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₂₅NO₄: calc. 299.36 g/mol) .
- Purity assessment : HPLC with UV detection (≥97% purity threshold) .
Advanced Research Questions
Q. How can diastereomer separation challenges be addressed during scale-up?
Answer: Diastereomer separation often requires chromatographic resolution or crystallization. For instance, flash column chromatography (solvent gradient: diethyl ether/n-pentane) achieved partial separation of (3S,6R) and (3R,6S) diastereomers with 23% isolated yield . Advanced techniques like simulated moving bed (SMB) chromatography or chiral stationary phases improve efficiency at scale.
Q. What experimental design strategies are recommended for optimizing reaction conditions?
Answer: Design of Experiments (DoE) frameworks, such as factorial designs, are critical. For example, flow-chemistry platforms enable precise control of parameters (temperature, residence time) during oxidation steps, improving yield and stereoselectivity . Statistical modeling (e.g., ANOVA) identifies significant variables (e.g., catalyst loading, solvent polarity).
Q. How can computational modeling support the study of this compound’s reactivity?
Answer: Density Functional Theory (DFT) calculations predict transition states and stereochemical outcomes. For example, modeling the nucleophilic attack during esterification can explain the preference for (3S,6R) configurations due to steric hindrance from the tert-butyl group . Software like Gaussian or ORCA is used for these simulations.
Q. How should researchers resolve contradictions in reported diastereomer ratios?
Answer: Contradictions often arise from variations in reaction conditions or analytical methods. For example, a study reported an 85:15 dr using Boc₂O/DMAP , while another observed 61:39 dr with different catalysts . To resolve discrepancies:
Replicate conditions precisely (solvent, temperature, catalyst).
Validate analytical methods (e.g., use identical HPLC columns).
Cross-reference NMR integration with chiral HPLC data.
Q. What are the implications of this compound in drug discovery workflows?
Answer: The tert-butyl and methyl ester groups enhance metabolic stability and bioavailability, making the compound a valuable intermediate for protease inhibitors or kinase-targeted therapies. Biological testing (e.g., enzyme inhibition assays) requires rigorous stereochemical control, as diastereomers may exhibit divergent activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
